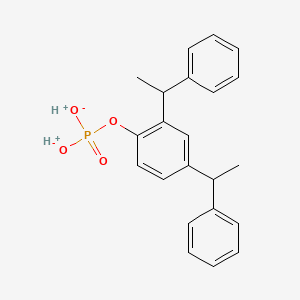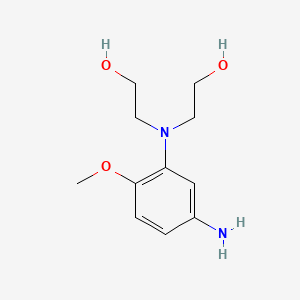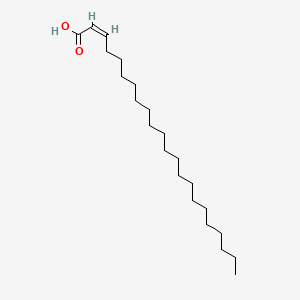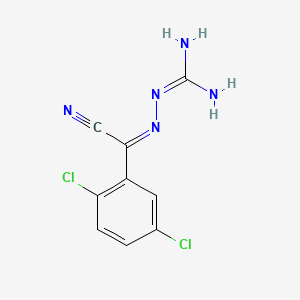
Allyl butyl trithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl butyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. Trithiocarbonates are characterized by the presence of three sulfur atoms bonded to a central carbon atom. This compound is particularly notable for its applications in polymer chemistry, where it serves as a chain transfer agent in reversible addition–fragmentation chain transfer (RAFT) polymerization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyl butyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to allyl and butyl halides in the presence of a base. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction typically takes place in a polar solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysts to enhance the reaction efficiency. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst in these processes. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl butyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols.
Substitution: Nucleophilic substitution reactions can replace the allyl or butyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products
The major products formed from these reactions include thiols, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Allyl butyl trithiocarbonate has a wide range of applications in scientific research:
Polymer Chemistry: It is extensively used as a chain transfer agent in RAFT polymerization, allowing for the controlled synthesis of polymers with specific molecular weights and architectures.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as self-healing polymers and stress-relaxation materials.
Industrial Chemistry: It serves as an intermediate in the production of pesticides and lubricants.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a protective agent for thiol functionalities in biological molecules.
Mécanisme D'action
The mechanism of action of allyl butyl trithiocarbonate in RAFT polymerization involves the reversible addition and fragmentation of the trithiocarbonate moiety. This process allows for the precise control of polymer chain growth, resulting in polymers with well-defined structures. The trithiocarbonate moiety acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different monomer units .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl trithiocarbonate: Another commonly used RAFT agent with similar properties.
Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.
Dithiocarbamates: Compounds with two sulfur atoms and a nitrogen atom bonded to a central carbon atom.
Uniqueness
Allyl butyl trithiocarbonate is unique due to its specific combination of allyl and butyl groups, which provide distinct reactivity and solubility properties. This makes it particularly suitable for certain polymerization processes and industrial applications .
Propriétés
Numéro CAS |
81526-32-1 |
|---|---|
Formule moléculaire |
C8H14S3 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
butylsulfanyl(prop-2-enylsulfanyl)methanethione |
InChI |
InChI=1S/C8H14S3/c1-3-5-7-11-8(9)10-6-4-2/h4H,2-3,5-7H2,1H3 |
Clé InChI |
KVVIMNRQROUFAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=S)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

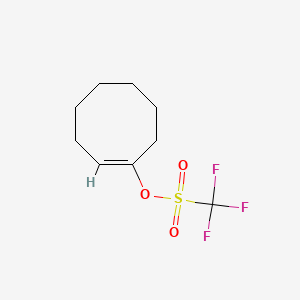
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
